![molecular formula C22H24BrN3O3S B2521718 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 422288-31-1](/img/no-structure.png)

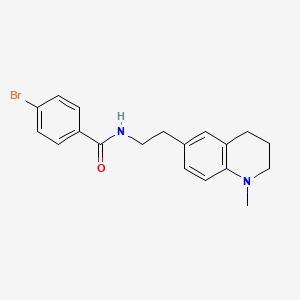

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

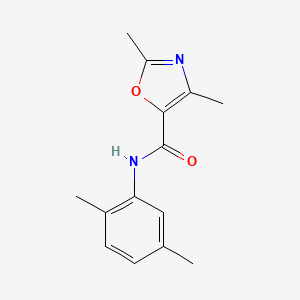

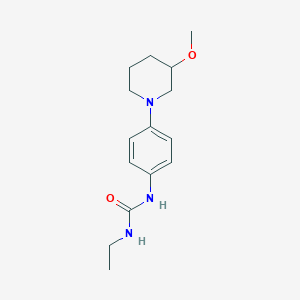

The compound , 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The structure indicates the presence of a bromine atom, a thione (sulfanylidene group), and an amide functional group, which suggests potential for biological activity. The methoxyphenylmethyl group suggests increased lipophilicity which could influence the compound's interaction with biological membranes.

Synthesis Analysis

The synthesis of related quinazolinone derivatives is described in the literature. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones are synthesized through the treatment of 4-quinazolinones with phosphorus pentasulfide to yield the corresponding 4-quinazolinethiones . Additionally, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride produces 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, which can further react with alkyl halides, acyl chlorides, and sulfonyl chlorides to form ethers, esters, and sulfonates, respectively . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate methoxyphenylmethyl and hexanamide groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo-4(3H)-quinazolinone core. The substitution at the 2 and 3 positions of the quinazolinone ring can significantly alter the compound's properties. The presence of a sulfanylidene group (thione) and an amide linkage in the compound suggests that it may have unique electronic and steric characteristics that could influence its binding to biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives are known to undergo various chemical reactions. The literature describes the formation of 2-styryl-4(3H)-quinazolinone derivatives through the condensation of aromatic aldehydes with 3-substituted-6-bromo-2-methyl-4(3H)-quinazolinones . This indicates that the quinazolinone core is reactive towards nucleophilic addition and can form various substituted products. The compound may also undergo similar reactions, which could be utilized to create a diverse array of derivatives for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. The presence of a bromine atom suggests that the compound is likely to be heavier and more polar than its non-brominated counterparts. The sulfanylidene group could confer nucleophilic properties, while the amide linkage might contribute to the compound's hydrogen bonding capacity. The lipophilic methoxyphenylmethyl group could affect the solubility and membrane permeability of the compound. These properties are crucial in determining the compound's pharmacokinetic and pharmacodynamic profiles.

Antibacterial and Antifungal Activities

Quinazolinone derivatives have been studied for their antibacterial and antifungal activities. Novel derivatives, including thiazolidinyl sulfonamides of quinazolin-4(3H)ones, have been synthesized and screened for their antimicrobial activities, with some compounds exhibiting significant activity . The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their potential as antimicrobial agents. The compound , with its unique structural features, may also possess similar biological activities, which warrants further investigation.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

Quinazoline derivatives are pivotal in medicinal chemistry, exhibiting a spectrum of biological activities. These compounds form an integral part of more than 200 naturally occurring alkaloids and have been subject to extensive studies for their therapeutic potentials. Modifications to the quinazoline nucleus have led to the creation of novel bioactive moieties, aiming to address challenges such as antibiotic resistance and bioavailability (Tiwary et al., 2016).

Optoelectronic Applications

Recent research highlights the application of quinazoline derivatives in the field of optoelectronics. These compounds, when integrated into π-extended conjugated systems, have shown potential in the development of novel optoelectronic materials, including luminescent molecules for OLEDs, photoelectric conversion elements, and colorimetric pH sensors (Lipunova et al., 2018).

Environmental Applications

The environmental persistence and removal of compounds structurally related to quinazolines, like sulfamethoxazole, a compound with a sulfonamide group, from aqueous solutions have been explored. This indicates the relevance of studying such compounds for environmental safety and their potential biodegradability or removal technologies (Prasannamedha et al., 2020).

Propriétés

Numéro CAS |

422288-31-1 |

|---|---|

Nom du produit |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |

Formule moléculaire |

C22H24BrN3O3S |

Poids moléculaire |

490.42 |

Nom IUPAC |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |

InChI |

InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30) |

Clé InChI |

VRBWQBPDDDGUMH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)